molecular formula C15H15NO4 B15065145 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one CAS No. 89193-38-4

7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one

Cat. No.: B15065145
CAS No.: 89193-38-4
M. Wt: 273.28 g/mol
InChI Key: KUCDTTCEDQFQJO-UHFFFAOYSA-N
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Description

Properties

CAS No.

89193-38-4

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

7,8-dimethoxy-1,3-dimethyl-5H-furo[3,4-c]quinolin-4-one

InChI

InChI=1S/C15H15NO4/c1-7-13-9-5-11(18-3)12(19-4)6-10(9)16-15(17)14(13)8(2)20-7/h5-6H,1-4H3,(H,16,17)

InChI Key

KUCDTTCEDQFQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC(=C(C=C3NC(=O)C2=C(O1)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired furoquinoline structure . The reaction conditions often include the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized furoquinolines.

Scientific Research Applications

7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one
  • CAS No.: 89193-36-2
  • Molecular Formula: C₁₃H₁₁NO₂
  • Molecular Weight : 213.23 g/mol
  • Structural Features: A fused furoquinolinone scaffold with methoxy groups at positions 7 and 8 and methyl groups at positions 1 and 3 .
  • Key Properties: Hydrogen bond donors: 1 Hydrogen bond acceptors: 2 Topological polar surface area (TPSA): 42.2 Ų Calculated logP (XlogP): 2.3 .

This compound belongs to the furoquinolinone family, a class of heterocyclic molecules known for their bioactivity in medicinal chemistry. The fused furan and quinoline rings, combined with methoxy and methyl substituents, influence its electronic and steric properties, making it a candidate for drug discovery .

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Substituents/Modifications Molecular Weight Key Properties (XlogP, TPSA) References
This compound 89193-36-2 C₁₃H₁₁NO₂ 7,8-dimethoxy; 1,3-dimethyl 213.23 XlogP=2.3; TPSA=42.2
6,8-Dimethoxy-9-(4-methoxyphenyl)furo[3,4-b]quinolin-1-one 1272756-30-5 C₂₀H₁₉NO₅ 6,8-dimethoxy; 9-(4-methoxyphenyl) 353.37 N/A
Dihydrofuro[2,3-c]quinolin-4(5H)-one derivatives (generic) N/A Varies Saturated furan ring; variable substituents ~200–250 XlogP=1.5–3.0; TPSA=40–50
2-Phenylfuro[3,2-c]quinolin-4(5H)-one N/A C₁₇H₁₁NO₂ 2-phenyl; unsaturated furan ring 261.27 XlogP=3.1; TPSA=42.2
7,8-Dimethoxy-3H-furo[4,3,2-de]quinolin-4(5H)-one 204269-21-6 C₁₂H₁₁NO₄ 7,8-dimethoxy; alternative fused ring ([4,3,2-de]) 233.22 N/A
Key Comparisons :

Structural Variations: Ring Fusion Position: The target compound ([3,4-c] fusion) differs from analogs like [3,2-c] (e.g., 2-phenylfuro[3,2-c]quinolin-4(5H)-one) and [4,3,2-de] (e.g., CAS 204269-21-6). These variations alter electron distribution and steric hindrance, impacting reactivity and binding interactions . In contrast, the 9-(4-methoxyphenyl) substituent in CAS 1272756-30-5 introduces a bulky aromatic group, which may reduce solubility but increase target affinity .

Synthetic Routes: The target compound is synthesized via cycloaddition or cascade reactions involving functionalized quinolinones and reactive intermediates (e.g., TosMIC derivatives), similar to methods for dihydrofuroquinolinones .

Physicochemical Properties: Lipophilicity: The target compound (XlogP=2.3) is less lipophilic than 2-phenyl derivatives (XlogP=3.1) but more so than dihydro analogs (XlogP=1.5–3.0). This balance may optimize membrane permeability and bioavailability . Hydrogen Bonding: With 1 donor and 2 acceptors, the target compound has moderate polarity, comparable to other furoquinolinones. The higher TPSA in CAS 1272756-30-5 (due to additional methoxy groups) may reduce blood-brain barrier penetration .

Biological Relevance: Furoquinolinones are explored for antimicrobial, anticancer, and CNS activities. The dimethyl and dimethoxy groups in the target compound could enhance metabolic stability compared to less substituted analogs like dihydro derivatives .

Biological Activity

7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects supported by research findings and case studies.

The molecular formula of this compound is C15H15NO4C_{15}H_{15}NO_{4} with a CAS number of 1455122-90-3. The compound features a quinoline structure fused with a furan moiety, which contributes to its biological activity.

Property Details
Molecular FormulaC₁₅H₁₅N O₄
CAS Number1455122-90-3
Molecular Weight273.29 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate precursors followed by cyclization steps to form the quinoline structure. Specific synthetic routes have been documented in various studies that highlight yield and purity characteristics.

Anticancer Properties

Research indicates that compounds related to furoquinolines exhibit potential anticancer properties. In vitro studies have shown that derivatives of furo[3,4-c]quinolines can induce apoptosis in various cancer cell lines. For example, a study evaluated the cytotoxicity of similar compounds against K562 cell lines and found promising results with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

This compound has also been assessed for antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against several bacterial strains, although specific data on its efficacy compared to standard antibiotics is still under investigation.

Neuroprotective Effects

Emerging studies suggest neuroprotective properties attributed to this compound. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in recent pharmacological evaluations . This could have implications for treating neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study published in PubMed examined the effects of similar quinoline derivatives on multidrug-resistant cancer cells. The findings indicated that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Neuroprotection Research : Another research effort focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results showed a significant reduction in cell death rates when treated with these compounds .

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